N-Boc-1-allyl-1-aminocyclohexan

Description

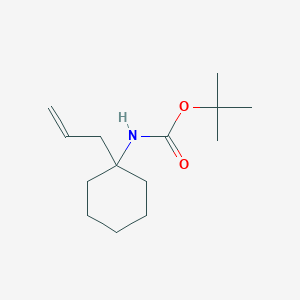

N-Boc-1-allyl-1-aminocyclohexan is a cyclohexane-derived amine featuring a Boc (tert-butyloxycarbonyl) protecting group and an allyl substituent. This compound is structurally characterized by a six-membered cyclohexane ring with a primary amine group at the 1-position, which is further modified by allyl and Boc groups. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step organic syntheses. Such derivatives are commonly employed in pharmaceutical intermediates, agrochemicals, and materials science.

Properties

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-5-9-14(10-7-6-8-11-14)15-12(16)17-13(2,3)4/h5H,1,6-11H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWARENQJRFYKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-allyl-1-aminocyclohexan can be synthesized through a one-pot amidation process involving N-Boc-protected amines. This method utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides . Another efficient method involves the chemoselective N-Boc protection of amines using di-tert-butyl dicarbonate in the presence of Amberlyst-15 as a catalyst in ethanol .

Industrial Production Methods

Industrial production of N-Boc-1-allyl-1-aminocyclohexan typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-allyl-1-aminocyclohexan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, free amines, and substituted cyclohexane derivatives.

Scientific Research Applications

N-Boc-1-allyl-1-aminocyclohexan has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-1-allyl-1-aminocyclohexan involves the interaction of its functional groups with molecular targets. The Boc protecting group stabilizes the amine functionality, allowing selective reactions at the allyl group. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include cyclohexane-based amines with varying substituents. Below is a comparative analysis based on available data and inferred properties:

Structural and Functional Comparison

Key Observations :

Substituent Effects: The Boc group in N-Boc-1-allyl-1-aminocyclohexan enhances steric bulk and protects the amine from undesired reactions, unlike the benzyl and methyl groups in CAS 41805-29-2, which may influence electronic properties (e.g., electron-donating effects) . The allyl group offers reactivity distinct from aromatic (2-aminobenzamide) or alkyl (methyl/benzyl) substituents, enabling olefin-specific transformations.

Synthetic Utility: N-Boc-1-allyl-1-aminocyclohexan is tailored for Boc-deprotection under acidic conditions (e.g., TFA), whereas 2-aminobenzamides are often used in glycosylation studies due to their hydrogen-bonding capabilities .

Stability and Solubility: Boc-protected amines generally exhibit improved solubility in organic solvents (e.g., DCM, THF) compared to non-protected analogs. The benzyl group in CAS 41805-29-2 may reduce solubility in polar solvents .

Reactivity and Selectivity

- N-Boc-1-allyl-1-aminocyclohexan: Allyl groups undergo metathesis or epoxidation, enabling diversification of the cyclohexane scaffold. Boc deprotection yields a free amine for subsequent alkylation or acylation.

- 1-(Aminomethyl)-N-benzyl-N-methylcyclohexan-1-amine: The aminomethyl and benzyl groups may participate in coordination with metals (e.g., palladium or nickel), suggesting utility in catalytic systems .

- 2-Aminobenzamides: The carboxamide group stabilizes transition states in enzymatic reactions, making these compounds effective in glycosylation engineering .

Limitations of Available Data

The provided evidence lacks direct studies on N-Boc-1-allyl-1-aminocyclohexan. For instance:

Recommendations for Further Research

Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols or spectroscopic data.

Investigate Boc-deprotection kinetics and allyl reactivity in this specific scaffold.

Explore applications in asymmetric catalysis or drug discovery, leveraging the allyl group’s versatility.

Biological Activity

N-Boc-1-allyl-1-aminocyclohexan is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-Boc-1-allyl-1-aminocyclohexan features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexane ring, with an allyl substituent. This structure allows for selective reactions that are crucial in synthetic organic chemistry.

Molecular Weight: 267.41 g/mol

Chemical Formula: C_{13}H_{21}N O_2

The biological activity of N-Boc-1-allyl-1-aminocyclohexan primarily revolves around its ability to interact with various biomolecules:

- Target Interaction: The compound's amino group can form bonds with enzymes and receptors, influencing their activity. The Boc group stabilizes the amine functionality, allowing selective reactions at the allyl group.

- Deprotection Reactions: The deprotection of the N-Boc group can be achieved using reagents like trifluoroacetic acid or oxalyl chloride, leading to the formation of free amines. These free amines can then participate in further biochemical reactions.

Enzyme Interaction

N-Boc-1-allyl-1-aminocyclohexan has been shown to act as a ligand for various enzymes, modulating their activity through competitive inhibition or activation. For instance, studies indicate that the compound can inhibit specific enzyme pathways by binding to active sites, thus affecting metabolic processes.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling: It modulates cell signaling pathways that regulate gene expression and cellular metabolism.

- Antiproliferative Activity: Preliminary studies suggest potential antiproliferative effects, making it a candidate for further research in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-Boc-1-allyl-1-aminocyclohexan:

- Antiproliferative Studies:

- Enzyme Inhibition:

-

Synthesis Applications:

- As an intermediate in organic synthesis, N-Boc-1-allyl-1-aminocyclohexan has been utilized in the development of more complex molecules with therapeutic potential.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.